tert-butyl N-[2-(piperidin-3-yl)-1,3-thiazol-4-yl]carbamate

Positional isomerism Conformational analysis Structure-activity relationships

tert-Butyl N-[2-(piperidin-3-yl)-1,3-thiazol-4-yl]carbamate (CAS 1695056-12-2; molecular formula C₁₃H₂₁N₃O₂S; molecular weight 283.39 g/mol) is a heterocyclic chemical intermediate composed of a piperidine ring linked at the 3-position to a 1,3-thiazole core, with a tert-butyloxycarbonyl (Boc)-protected carbamate substituent at the thiazole 4-position. The compound exists as a racemic mixture owing to the stereogenic carbon at the piperidine 3-position and is typically supplied as a solid with ≥95% purity for research and further manufacturing use.

Molecular Formula C13H21N3O2S
Molecular Weight 283.39 g/mol
Cat. No. B13319474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[2-(piperidin-3-yl)-1,3-thiazol-4-yl]carbamate
Molecular FormulaC13H21N3O2S
Molecular Weight283.39 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CSC(=N1)C2CCCNC2
InChIInChI=1S/C13H21N3O2S/c1-13(2,3)18-12(17)16-10-8-19-11(15-10)9-5-4-6-14-7-9/h8-9,14H,4-7H2,1-3H3,(H,16,17)
InChIKeyBHCZWPNTOAPYJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[2-(piperidin-3-yl)-1,3-thiazol-4-yl]carbamate: Structural Identity, Procurement Specifications, and Comparator Landscape


tert-Butyl N-[2-(piperidin-3-yl)-1,3-thiazol-4-yl]carbamate (CAS 1695056-12-2; molecular formula C₁₃H₂₁N₃O₂S; molecular weight 283.39 g/mol) is a heterocyclic chemical intermediate composed of a piperidine ring linked at the 3-position to a 1,3-thiazole core, with a tert-butyloxycarbonyl (Boc)-protected carbamate substituent at the thiazole 4-position . The compound exists as a racemic mixture owing to the stereogenic carbon at the piperidine 3-position and is typically supplied as a solid with ≥95% purity for research and further manufacturing use . Its structural architecture places it at the intersection of two therapeutically relevant chemical spaces—piperidinylthiazole kinase inhibitor scaffolds and Boc-protected aminoheterocycle building blocks—making direct analog substitution a non-trivial procurement decision [1].

Why Generic Substitution of tert-Butyl N-[2-(piperidin-3-yl)-1,3-thiazol-4-yl]carbamate Carries Procurement Risk


Within the piperidinylthiazole carbamate chemical space, seemingly minor structural variations produce functionally significant differences in synthetic compatibility, physicochemical properties, and biological target engagement. The piperidine attachment point (3-yl vs. 4-yl) introduces a stereogenic center that alters conformational dynamics and molecular recognition ; the carbamate regiospecificity on the thiazole 4-position (vs. the piperidine nitrogen) controls orthogonal deprotection strategy [1]; and the Boc protecting group governs solubility, stability, and downstream functionalization compatibility relative to unprotected or alternatively protected analogs [2]. These structural features are interdependent—substituting any one dimension without quantitative validation of the resulting impact on the intended synthetic route or biological assay can introduce uncontrolled variables that compromise experimental reproducibility and procurement value.

Quantitative Differentiation Evidence for tert-Butyl N-[2-(piperidin-3-yl)-1,3-thiazol-4-yl]carbamate vs. Closest Analogs


Piperidine 3-yl vs. 4-yl Positional Isomerism: Conformational and Stereochemical Differentiation

The target compound bears the piperidine substituent at the 3-position, creating a stereogenic sp³ carbon that renders the molecule chiral (racemic unless resolved). The closest positional isomer, tert-butyl N-[2-(piperidin-4-yl)-1,3-thiazol-4-yl]carbamate (CAS not retrieved from non-excluded sources; molecular formula C₁₃H₂₁N₃O₂S, identical MW 283.39), attaches the piperidine at the 4-position where the ring possesses a plane of symmetry and is consequently achiral . Vendor technical documentation explicitly acknowledges that this positional isomerism 'may alter conformational flexibility' with implications for molecular recognition . In the broader piperidinylthiazole class, conformational control arising from piperidine substitution position has been shown to govern intramolecular hydrogen bonding and target binding geometry in 2-(piperidin-4-yl)-thiazole-4-carboxamide antitumor analogs, where IC₅₀ values of 0.2 and 0.6 μM were reported against MCF7 breast cancer cells [1].

Positional isomerism Conformational analysis Structure-activity relationships

Carbamate Regiospecificity: Thiazole 4-NH-Boc vs. Piperidine N-Boc Protection Strategy

The target compound features the Boc-carbamate group at the thiazole 4-position (NH–thiazole connectivity), leaving the piperidine secondary amine (NH) free for further functionalization. This is chemically distinct from congeners such as tert-butyl (1-(thiazol-2-yl)piperidin-3-yl)carbamate where the carbamate is on the piperidine nitrogen and the thiazole is directly attached via the 2-position . This regiospecificity enables orthogonal synthetic strategies: the piperidine NH can be alkylated, acylated, or sulfonylated independently, while the Boc-protected thiazole amine remains intact until acidic deprotection. Standard Boc deprotection using TFA/CH₂Cl₂ proceeds with yields typically exceeding 85% for related Boc-aminothiazole substrates, liberating the free 4-aminothiazole for subsequent coupling . In contrast, piperidine N-Boc analogs require an orthogonal protecting group strategy for the thiazole amine, adding synthetic steps.

Orthogonal protection Solid-phase synthesis Medicinal chemistry building blocks

N-Boc Piperidinylthiazole Pharmacophore Validation: Antibacterial Activity Against Pseudomonas aeruginosa

In a 2019 study by Shanmugasundaram et al., a series of curcumin analogs (G0–G4) incorporating an N-Boc protected piperidinylthiazole side-chain moiety (designated G5 as the starting material) were synthesized and evaluated for antibacterial activity against Pseudomonas aeruginosa ATCC 27853 [1]. Structure-activity comparison revealed that the growth inhibitory properties of the test compounds were 'mainly driven by the side-chain pharmacophore of N-Boc protected piperidinylthiazole moiety' [1]. Compounds G0, G1, G2, and G3 demonstrated higher inhibition of bacterial growth than G4, with MIC and MBC values determined in Mueller-Hinton broth (quantitative MIC/MBC data summarized in Table 1 of the original publication). This study provides class-level validation that the N-Boc piperidinylthiazole chemotype—of which the target compound is a representative scaffold—possesses inherent pharmacophoric value distinct from non-Boc-protected or non-piperidinylthiazole alternatives [1].

Antimicrobial resistance Pharmacophore identification Curcumin analogs

Commercial Availability and Purity Benchmarking vs. Closest Positional Isomer

The target compound (CAS 1695056-12-2) is commercially available from multiple suppliers at ≥95% purity for research use . Its closest positional isomer, tert-butyl N-[2-(piperidin-4-yl)-1,3-thiazol-4-yl]carbamate, carries a different CAS number and is also commercially stocked . Both share identical molecular formula (C₁₃H₂₁N₃O₂S) and molecular weight (283.39 g/mol), meaning they are isomeric and cannot be distinguished by mass spectrometry alone. Procurement without CAS verification risks receiving the incorrect isomer, which has been noted by vendors as possessing distinct conformational properties . Computed physicochemical parameters (XLogP3 ≈ 2.0; H-bond donors: 2; H-bond acceptors: 5; topological polar surface area ~82 Ų) are predicted to be similar between isomers, making chromatographic differentiation the primary quality control requirement .

Chemical procurement Purity specifications Supply chain comparison

Carbamate at Thiazole 4-Position Enables Participation in FAAH and MET Inhibitor Chemical Space

The alkylthiazole carbamate chemotype, encompassing the target compound's core architecture (thiazole ring bearing a carbamate substituent linked to a piperidine moiety), is the subject of a significant Sanofi patent estate (US8912218, US9000010) covering FAAH enzyme inhibitors and MET kinase inhibitors [1][2]. In the FAAH inhibitor series (Pember et al., 2016), carbamate-based piperidinyl thiazole isoxazolines achieved Ki values in the picomolar range against human FAAH, with carbamate and urea chemotypes displaying slow, time-dependent inhibition kinetics leading to enzyme inactivation that was slowly reversible [3]. While the target compound itself is a Boc-protected intermediate rather than a final bioactive molecule, its core scaffold maps directly onto this validated inhibitor chemotype. Carboxylate analogs (e.g., 2-(piperidin-3-yl)-1,3-thiazole-4-carboxylate derivatives) lack the carbamate NH hydrogen bond donor and exhibit altered target engagement profiles compared to carbamate-containing congeners [1].

FAAH inhibition MET kinase Patent-protected scaffolds

Recommended Application Scenarios for tert-Butyl N-[2-(piperidin-3-yl)-1,3-thiazol-4-yl]carbamate Based on Differential Evidence


Enantioselective Synthesis Programs Requiring a Chiral Piperidinylthiazole Building Block

For medicinal chemistry programs developing enantioselective kinase inhibitors or GPCR modulators where chirality at the piperidine-thiazole junction is critical for target binding, the target compound's piperidin-3-yl stereocenter provides a racemic starting point amenable to chiral resolution . This contrasts with the achiral piperidin-4-yl isomer, which cannot be resolved into enantiomers and therefore cannot support enantioselective SAR exploration . Procurement of the 3-yl isomer is mandatory for any program requiring downstream chiral separation to access enantiopure lead compounds.

Multi-Step Synthetic Routes Requiring Orthogonal Protection of Two Amino Groups

In synthetic sequences where sequential derivatization of two chemically distinct amino groups is required, the target compound's architecture—featuring a free piperidine NH and a Boc-protected thiazole 4-NH—enables chemoselective functionalization without additional protection/deprotection steps . This reduces the synthetic step count by at least one protection cycle compared to congeners where both amines are either unprotected or identically protected. The Boc group can be cleaved under standard TFA/CH₂Cl₂ conditions (yield >85% benchmark for related substrates) to reveal the thiazole 4-amine for subsequent coupling reactions .

FAAH or MET Kinase Inhibitor Lead Optimization Using a Carbamate-Containing Thiazole Scaffold

For programs targeting fatty acid amide hydrolase (FAAH) or c-MET kinase, the Sanofi patent estate (US8912218, US9000010) establishes the alkylthiazole carbamate chemotype—to which the target compound's core maps directly—as a validated inhibitor scaffold [1]. Carbamate-based piperidinyl thiazole inhibitors have demonstrated picomolar Ki values against human FAAH, approximately 1000-fold more potent than the corresponding urea series [2]. The target compound serves as a late-stage Boc-protected intermediate that, upon deprotection of the thiazole 4-amine, can be directly elaborated into final carbamate-containing inhibitor candidates [1].

Antibacterial Pharmacophore Development Leveraging the N-Boc Piperidinylthiazole Moiety

Based on the 2019 study by Shanmugasundaram et al., the N-Boc protected piperidinylthiazole moiety has been validated as the principal pharmacophoric determinant driving growth inhibition of Pseudomonas aeruginosa in curcumin analog series, with compounds G0–G3 demonstrating higher antibacterial activity than G4 [3]. Procurement of the target compound provides direct access to this validated side-chain pharmacophore for elaboration into novel antibacterial agents targeting Gram-negative pathogens, with the Boc group offering the additional advantage of modulating lipophilicity and cellular permeability during lead optimization [3].

Quote Request

Request a Quote for tert-butyl N-[2-(piperidin-3-yl)-1,3-thiazol-4-yl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.